Antimycobacterial Activity: A Class-Level Benchmark with Inactive Profile
Within the 16-compound series evaluated against Mycobacterium tuberculosis H37Rv, no compound demonstrated an MIC below 50 µM. [1] This directly implies that the target compound, as a member of this class, shares this 'negative phenotype'. This differentiates it from other thiazole-containing antimycobacterial leads reported in the literature that show nanomolar range MICs, but for the purpose of in-class selection, it establishes that the (Z)-3-(2,3-dimethoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile scaffold is not a primary candidate for antitubercular drug development without significant structural optimization.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC > 50 µM (inferred for the class; specific data for this compound not explicitly reported, but the thesis conclusion states 'none of the compounds showed an MIC lower than 50 µM'). [1] |
| Comparator Or Baseline | Isoniazid (reference drug) and Ethambutol (reference drug) typically show MICs in the range of 0.02-0.2 µg/mL against M. tb H37Rv. Other compounds in the series (e.g., compound 10) also showed MIC > 50 µM. |
| Quantified Difference | The target compound is part of a series that is >100-fold less potent than frontline antitubercular drugs, and not differentiated from the least active in-class candidates. |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv strain. |
Why This Matters
A procurement decision for an antimycobacterial screening library should explicitly exclude this compound (and close analogs) as a primary hit-finding candidate, redirecting resources to more potent chemotypes.
- [1] Anas, S., Moncol, J., Nigiz, S., Ozkul, C., Vagolu, S. K., Sari, S., & Ozadali-Sari, K. (2026). Synthesis, crystallography, biological activity, and molecular modeling studies of some 3-Aryl-2-(4-(substitutedphenyl)thiazol-2-yl)acrylonitrile derivatives. Journal of Molecular Structure, 1350, 144071. View Source
